3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
3-Phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a 1,3,4-oxadiazole derivative characterized by a central oxadiazole ring linked to a tetrahydronaphthalenyl group and a benzamide moiety substituted with a phenoxy group. This scaffold is synthetically accessible via coupling reactions between substituted benzoyl chlorides and 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine intermediates, as demonstrated in analogous syntheses (e.g., compounds 6–8 in ).
Properties
IUPAC Name |
3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c29-23(19-9-6-12-22(16-19)30-21-10-2-1-3-11-21)26-25-28-27-24(31-25)20-14-13-17-7-4-5-8-18(17)15-20/h1-3,6,9-16H,4-5,7-8H2,(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVJSKWKVCRDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the formation of the oxadiazole ring. This can be achieved through cyclization reactions involving hydrazine and carboxylic acids or their derivatives. The subsequent introduction of the benzamide group and the phenoxy moiety requires careful control of reaction conditions, including temperature, solvent choice, and reaction time.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: Biologically, this compound has shown potential in various assays, including enzyme inhibition and receptor binding studies. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds.
Medicine: Medically, this compound has been investigated for its potential therapeutic properties. It has shown promise in preclinical studies for the treatment of certain diseases, although further research is needed to fully understand its efficacy and safety.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it a valuable component in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which 3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- Core Scaffold : The 1,3,4-oxadiazole-tetrahydronaphthalenyl moiety is critical for target binding, as seen in antimicrobial and anticancer activities.
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, Br): Enhance enzyme inhibition (e.g., Ca²⁺/calmodulin). Electron-Donating Groups (e.g., OCH₃, OCH₂CH(CH₃)₂): Improve solubility and metabolic stability. Bulkier Groups (e.g., phenoxy): May optimize steric complementarity with biological targets, though synthetic yields are lower.
Q & A
Q. What are the key steps in synthesizing 3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves:
Oxadiazole ring formation : Condensation of hydrazide derivatives with carbon disulfide or cyanogen bromide under reflux.
Amide coupling : Reaction of the oxadiazole intermediate with 3-phenoxybenzoyl chloride using coupling agents like HATU or DCC in anhydrous DCM.
Optimization strategies include:
- Temperature control : Maintaining 0–5°C during exothermic steps (e.g., acyl chloride formation).
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Catalyst use : Pyridine or triethylamine to neutralize HCl byproducts during coupling .
Table 1 : Example Yields and Purity from Analogous Syntheses
| Derivative | Yield (%) | HPLC Purity (%) |
|---|---|---|
| CF₃-substituted | 15 | 95.5 |
| Br-substituted | 50 | 95.3 |
| iPrO-substituted | 12 | 97.9 |
| Source: Adapted from oxadiazole synthesis optimization studies . |
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting data (e.g., NMR vs. MS) resolved?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming substituent positions and aromatic proton environments. For example, tetrahydronaphthalenyl protons appear as multiplet signals at δ 1.5–2.8 ppm.
- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 453.2).
- IR spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹).
Conflict Resolution : Discrepancies between NMR and MS (e.g., unexpected adducts) require repeating experiments under dry conditions or using alternative ionization methods (MALDI-TOF). Cross-validation with elemental analysis is recommended .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Use purified targets (e.g., adenylyl cyclases) with ATP analogs and fluorescence-based detection.
- Antimicrobial screening : Broth microdilution against S. aureus (MIC ≤ 16 µg/mL for active oxadiazoles) .
- Cytotoxicity : MTT assay on HEK-293 cells to rule out non-specific toxicity.
Standardize pH (7.4) and temperature (37°C) to minimize variability .
Advanced Research Questions
Q. How can computational methods guide the optimization of 1,3,4-oxadiazole derivatives for enhanced target binding?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with active sites (e.g., adenylyl cyclase 1). Prioritize derivatives with hydrogen bonds to key residues (e.g., Lys436).
- QSAR modeling : Correlate logP values (<3.5) with improved blood-brain barrier penetration.
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories.
Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. How can researchers resolve discrepancies in biological activity data across different assay conditions?
- Methodological Answer :
- Controlled replication : Repeat assays with standardized inoculum sizes (e.g., 5 × 10⁵ CFU/mL for antimicrobial tests).
- Buffer optimization : Replace Tris-EDTA with HEPES to avoid metal chelation interfering with oxadiazole coordination.
- Data normalization : Express activity as % inhibition relative to positive controls (e.g., 100 µM forskolin for adenylyl cyclase assays).
Discrepancies may arise from compound aggregation; use DLS (dynamic light scattering) to confirm solubility .
Q. What strategies mitigate low yields in large-scale synthesis of 1,3,4-oxadiazole intermediates?
- Methodological Answer :
- Flow chemistry : Continuous processing reduces side reactions (e.g., over-oxidation) by minimizing residence time.
- Microwave-assisted synthesis : Achieve 80% yield in 20 minutes vs. 12 hours under conventional reflux .
- Workup optimization : Use aqueous NaHCO₃ washes to remove unreacted acyl chlorides before column chromatography.
Monitor reaction progress via TLC (Rf = 0.3 in 7:3 hexane:EtOAc) .
Data Contradiction Analysis
Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffer) be addressed in formulation studies?
- Methodological Answer :
- Phase solubility analysis : Construct Higuchi plots to determine true solubility in PEG-400/water mixtures.
- Salt formation : Improve aqueous solubility by converting the free base to a hydrochloride salt (e.g., pKa ~4.2 for oxadiazole NH).
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for enhanced dispersion.
Validate with DSC (differential scanning calorimetry) to confirm absence of polymorphism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
